

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Pasiniazid

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Compound of Interest

Compound Name: *Pasiniazid*

Cat. No.: *B1678481*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pasiniazid, a derivative of isoniazid and para-aminosalicylic acid (PAS), is an antimicrobial agent with potential activity against *Mycobacterium tuberculosis*. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and in the preclinical development phase. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of **Pasiniazid** against *Mycobacterium tuberculosis* using the broth microdilution method, based on established guidelines for anti-tubercular drug susceptibility testing.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from MIC determination experiments.

Table 1: MIC of **Pasiniazid** against Reference Strains of *M. tuberculosis*

M. tuberculosis Strain	Pasiniazid MIC (µg/mL)	Isoniazid MIC (µg/mL) (Control)
H37Rv (ATCC 27294)	[Insert Data]	[Insert Data]
[Other Reference Strain]	[Insert Data]	[Insert Data]

Table 2: Quality Control Ranges for Reference Strain (e.g., H37Rv)

Antimicrobial Agent	Acceptable MIC Range (µg/mL)
Isoniazid	0.015 - 0.06
Rifampicin	0.06 - 0.25
Pasiniazid	To be determined

Experimental Protocols

This section details the broth microdilution method for determining the MIC of **Pasiniazid**.

2.1. Materials

- **Pasiniazid** (powder form)
- Isoniazid (for control)
- Mycobacterium tuberculosis strains (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
- Sterile 96-well microtiter plates (U-bottom)
- Dimethyl sulfoxide (DMSO) for dissolving **Pasiniazid**
- Sterile distilled water
- Incubator (37°C)

- Biosafety cabinet (Class II or III)
- Spectrophotometer or McFarland standards
- Resazurin sodium salt solution (0.02% w/v in sterile water)

2.2. Preparation of Reagents

- **Pasiniazid** Stock Solution: Prepare a stock solution of **Pasiniazid** by dissolving the powder in DMSO to a concentration of 10 mg/mL. Further dilute in sterile distilled water to a working stock concentration.
- Bacterial Inoculum:
 - Culture *M. tuberculosis* in 7H9 broth until it reaches the mid-log phase of growth.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1×10^7 CFU/mL) using sterile 7H9 broth.
 - Prepare the final inoculum by diluting the adjusted suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5×10^5 CFU/mL.

2.3. Assay Procedure

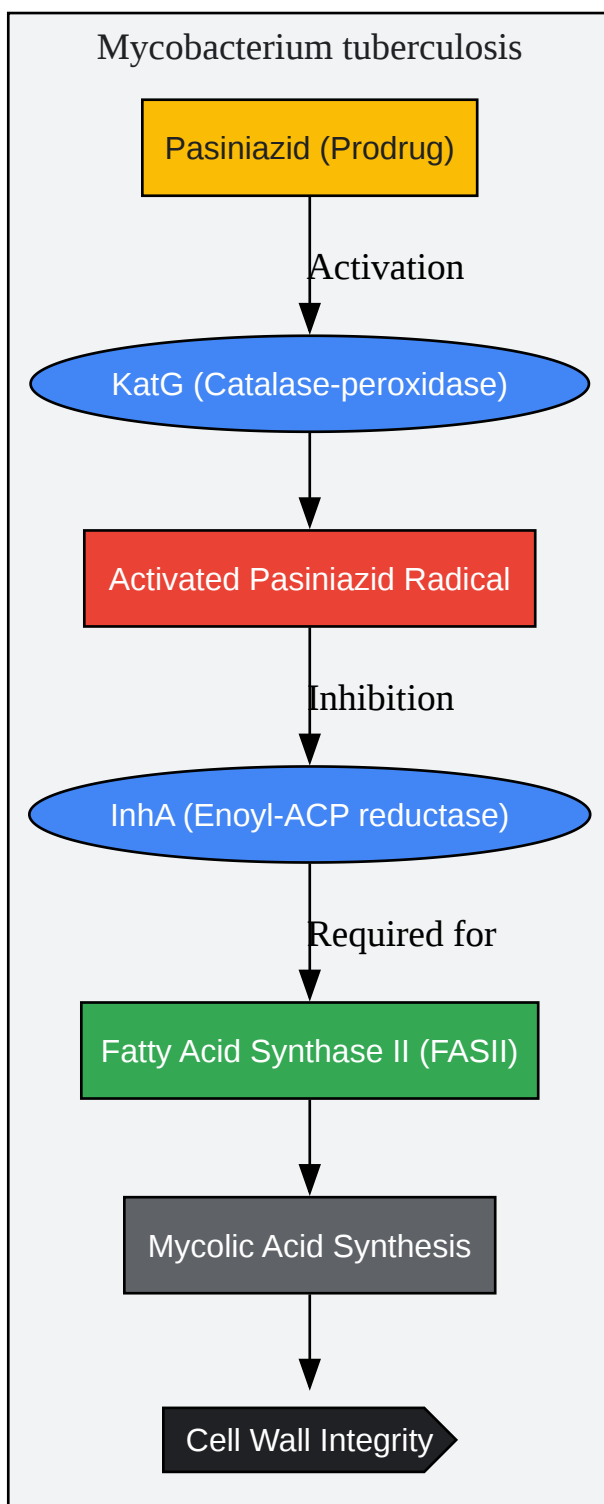
- Serial Dilution:
 - Add 100 μ L of 7H9 broth to all wells of a 96-well plate, except for the first column.
 - Add 200 μ L of the working **Pasiniazid** stock solution to the first well of each row to be tested.
 - Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate. Discard the final 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared bacterial inoculum to each well, resulting in a final volume of 200 μ L.
- Controls:

- Growth Control: A well containing 100 μ L of 7H9 broth and 100 μ L of the inoculum (no drug).
- Sterility Control: A well containing 200 μ L of sterile 7H9 broth.
- Positive Control: Run a parallel assay with Isoniazid.
- Incubation: Seal the plate with a plate sealer and incubate at 37°C for 7-14 days.
- Reading Results:
 - After incubation, add 30 μ L of the resazurin solution to each well and incubate for an additional 24-48 hours.
 - A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
 - The MIC is the lowest concentration of **Pasiniazid** that prevents this color change (i.e., the well remains blue).

Visualizations

3.1. Signaling Pathway

The proposed mechanism of action for **Pasiniazid** involves the inhibition of mycolic acid synthesis, similar to its parent compound, Isoniazid.

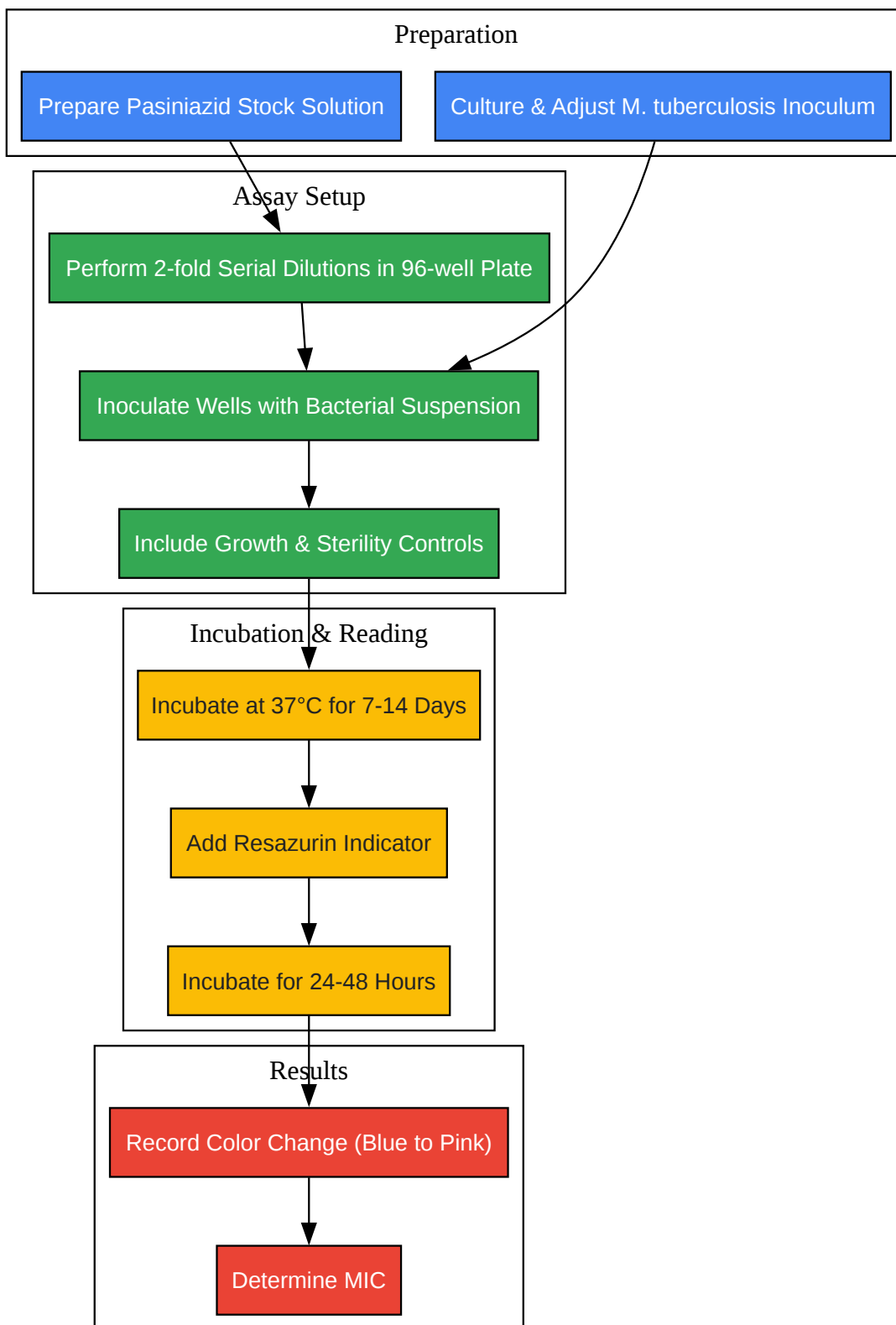


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Caption: Proposed activation and mechanism of action for **Pasiniazid**.

3.2. Experimental Workflow

The following diagram outlines the key steps in the MIC determination protocol.

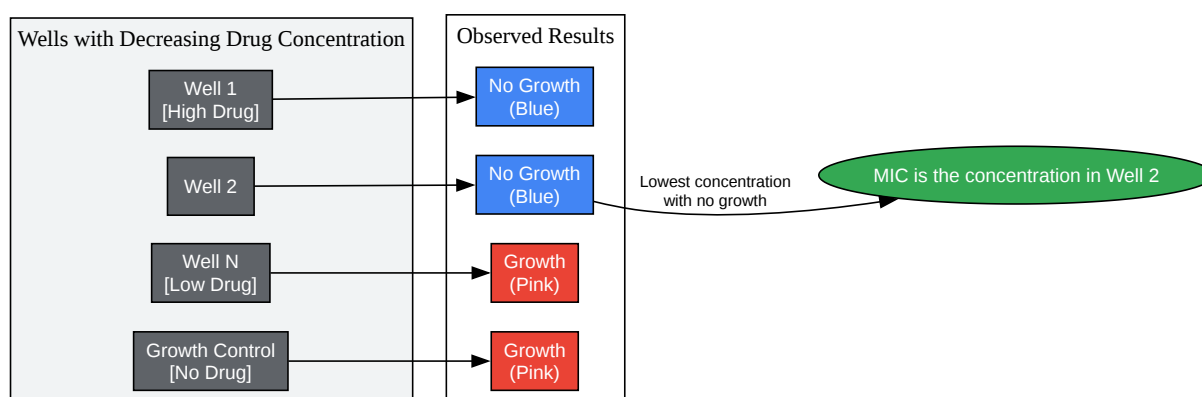


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Caption: Workflow for MIC determination by broth microdilution.

3.3. Logical Relationship for MIC Determination

This diagram illustrates the logic for interpreting the results of the MIC assay.



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Caption: Logic for identifying the Minimum Inhibitory Concentration.

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